5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine
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Overview
Description
5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized through the direct halogenation of pyridine derivatives. This involves the sequential introduction of chlorine and fluorine atoms onto the pyridine ring.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods:
Batch Process: Industrial production often employs a batch process where the pyridine derivative is reacted with halogenating agents under controlled conditions.
Continuous Flow Process: Some industrial setups use continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
2,3-Dichloro-5-trifluoromethyl pyridine: Similar halogenation pattern but lacks the difluoro substitution.
3-Chloro-2-fluoro-5-trifluoromethyl pyridine: Different position of halogen atoms.
Uniqueness: The presence of both chlorine and fluorine atoms in specific positions on the pyridine ring gives 5-Chloro-2,3-difluoro-4-trifluoromethyl pyridine unique chemical and physical properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development hold promise for future advancements in multiple fields.
Properties
IUPAC Name |
5-chloro-2,3-difluoro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF5N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKVDTOVUMSLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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